molecular formula C7H9NO B13092423 2,3-Dihydro-1H-pyrrolizin-5(6H)-one

2,3-Dihydro-1H-pyrrolizin-5(6H)-one

Cat. No.: B13092423
M. Wt: 123.15 g/mol
InChI Key: GUQJZDJABMVOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-pyrrolizin-5(6H)-one is a heterocyclic compound with the molecular formula C8H9NO It is a bicyclic structure consisting of a pyrrolizine ring system with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolizin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of N-(2-oxoethyl)pyrrolidine derivatives. This reaction can be catalyzed by acids or bases and often requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolizin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrolizine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 2,3-dihydro-1H-pyrrolizin-5-ol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyrrolizine derivatives with higher oxidation states.

    Reduction: 2,3-Dihydro-1H-pyrrolizin-5-ol.

    Substitution: Various substituted pyrrolizine derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydro-1H-pyrrolizin-5(6H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolizin-5(6H)-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo metabolic transformations that activate or deactivate its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizine: A structurally related compound without the ketone group.

    2,3-Dihydro-1H-pyrrolizin-5-ol: The reduced form of 2,3-Dihydro-1H-pyrrolizin-5(6H)-one.

    Pyrrolizidine Alkaloids: Naturally occurring compounds with similar ring structures but different functional groups.

Uniqueness

This compound is unique due to its specific ring structure and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

2,5,6,7-tetrahydropyrrolizin-3-one

InChI

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3H,1-2,4-5H2

InChI Key

GUQJZDJABMVOQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CCC(=O)N2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.